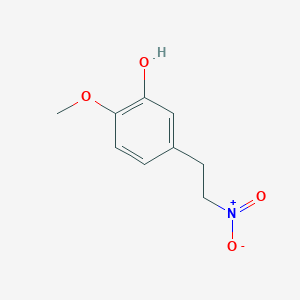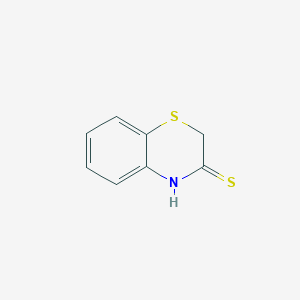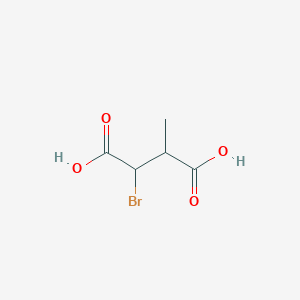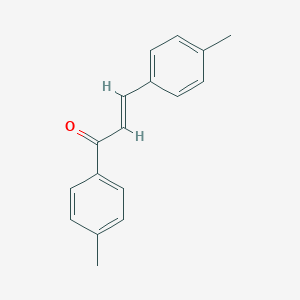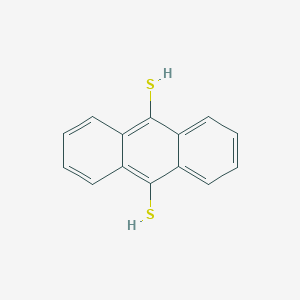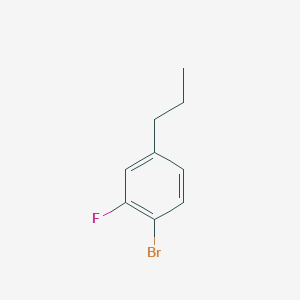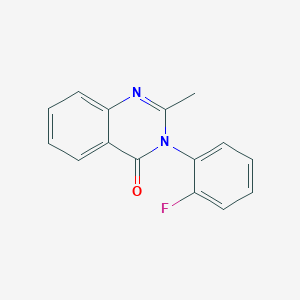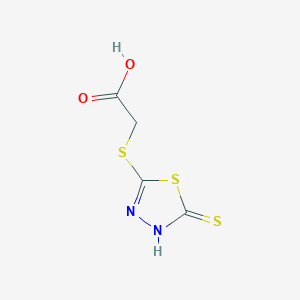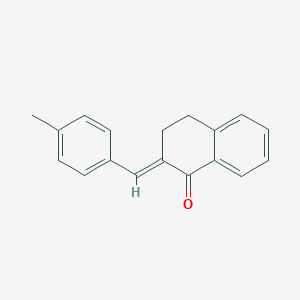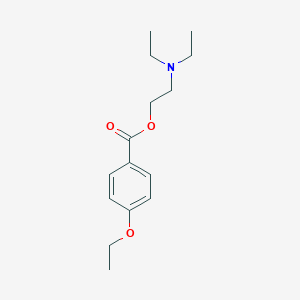
Parethoxycaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parethoxycaine is a local anesthetic belonging to the para-aminobenzoic acid ester class. It is known for its use in veterinary medicine and has been utilized in pastilles for painful conditions of the mouth and throat . The molecular formula of this compound is C15H23NO3, and it has a molecular weight of 265.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Parethoxycaine can be synthesized through the esterification of 4-ethoxybenzoic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Parethoxycain durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können es in Alkohol-Derivate umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können die Ethoxygruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Natriumethoxid (NaOEt) und andere Nukleophile werden eingesetzt.
Hauptsächlich gebildete Produkte:
Oxidation: 4-Ethoxybenzoesäure.
Reduktion: 2-(Diethylamino)ethyl-4-ethoxybenzylalkohol.
Substitution: Verschiedene substituierte Benzoate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Parethoxycain hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung von Veresterungs- und Hydrolysereaktionen.
Biologie: Untersucht wurden seine Auswirkungen auf zelluläre Ionenkanäle und die Membranpermeabilität.
Medizin: Es wird untersucht, ob es als Lokalanästhetikum in der Humanmedizin eingesetzt werden kann.
Industrie: Wird in der Formulierung von topischen Anästhetika und Schmerzmitteln eingesetzt
5. Wirkmechanismus
Parethoxycain entfaltet seine Wirkung durch die Blockade von Natriumkanälen in neuronalen Membranen, wodurch die Einleitung und Ausbreitung von Nervenimpulsen gehemmt wird. Diese Wirkung führt zu lokaler Taubheit und Schmerzlinderung. Zu den molekularen Zielstrukturen gehören die Natriumkanal-Alpha-Untereinheiten im Gehirn (Typen I, II, III) mit einem IC50-Wert von 4,62 µM .
Ähnliche Verbindungen:
Procain: Ein weiterer Para-Aminobenzoesäureester, der als Lokalanästhetikum verwendet wird.
Benzocain: Ein häufig verwendetes topisches Anästhetikum mit einem ähnlichen Wirkmechanismus.
Tetracain: Ein stärkeres Lokalanästhetikum mit einer längeren Wirkdauer.
Einzigartigkeit: Parethoxycain ist aufgrund seiner spezifischen strukturellen Merkmale, wie der Ethoxygruppe am Benzolring, einzigartig, die seine pharmakokinetischen Eigenschaften und die Wirkdauer beeinflusst. Im Vergleich zu Procain und Benzocain weist Parethoxycain ein anderes Stoffwechselprofil auf und kann in bestimmten klinischen Situationen besondere Vorteile bieten .
Wirkmechanismus
Parethoxycaine exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The molecular targets include sodium channel alpha subunits in the brain (Types I, II, III), with an IC50 value of 4.62 µM .
Vergleich Mit ähnlichen Verbindungen
Procaine: Another para-aminobenzoic acid ester used as a local anesthetic.
Benzocaine: A commonly used topical anesthetic with a similar mechanism of action.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness: Parethoxycaine is unique due to its specific structural features, such as the ethoxy group on the benzene ring, which influences its pharmacokinetic properties and duration of action. Compared to procaine and benzocaine, this compound has a different metabolic profile and may offer distinct advantages in certain clinical settings .
Eigenschaften
CAS-Nummer |
94-23-5 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChI-Schlüssel |
OWWVHQUOYSPNNE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
melting_point |
173.0 °C |
Key on ui other cas no. |
94-23-5 |
Löslichkeit |
0.00 M |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)
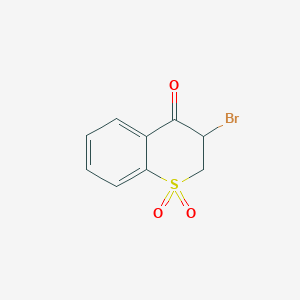

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)
